molecular formula C12H17BrN2O2 B8061170 tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate

tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate

Cat. No.: B8061170
M. Wt: 301.18 g/mol
InChI Key: CRJKADHIBULVNX-UHFFFAOYSA-N
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Description

Tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol. This compound is characterized by its bromine atom at the 5-position of the pyridine ring and a tert-butyl group attached to the carbamate moiety. It is commonly used in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromopyridin-2-ol and methyl carbamate.

  • Reaction Steps: The 5-bromopyridin-2-ol is first converted to its corresponding chloride derivative, which is then reacted with tert-butyl carbamate under suitable conditions to form the desired product.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.

  • Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions. Biology: In biological research, it is used to study the effects of brominated compounds on biological systems. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, and the tert-butyl group provides steric hindrance, affecting the compound's behavior in biological systems.

Comparison with Similar Compounds

  • Tert-Butyl (5-bromopyridin-2-yl)carbamate: Similar structure but lacks the methyl group.

  • Tert-Butyl (5-bromopyridin-2-yl)acetate: Similar bromine position but different ester group.

  • Tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar core structure but with a methoxy group at the 3-position.

This comprehensive overview provides a detailed understanding of tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-2-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-10-6-5-9(13)7-14-10/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJKADHIBULVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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